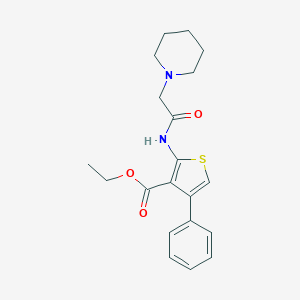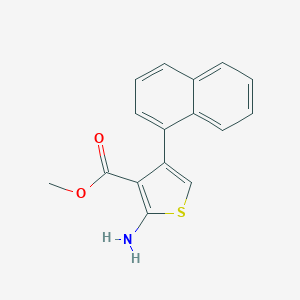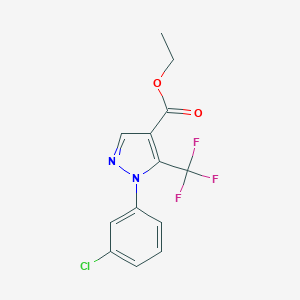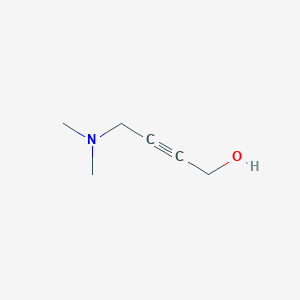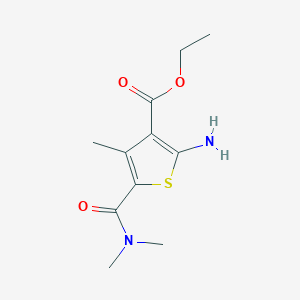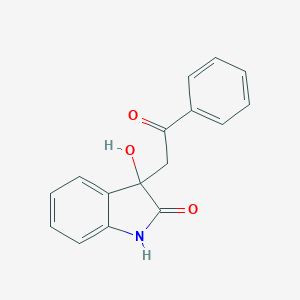
3-Hydroxy-3-phenacyloxindole
Vue d'ensemble
Description
3-Hydroxy-3-phenacyloxindole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxindole and is known for its unique chemical properties that make it useful in the synthesis of various organic molecules.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-phenacyloxindole is not fully understood. However, it has been proposed that this compound exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has also been suggested that the antioxidant properties of this compound are due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Hydroxy-3-phenacyloxindole has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Hydroxy-3-phenacyloxindole in lab experiments include its unique chemical properties and potential applications in various fields of science. However, the synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, the cost of synthesizing this compound may be a limitation for some research labs.
Orientations Futures
There are several future directions for the study of 3-Hydroxy-3-phenacyloxindole. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
In conclusion, 3-Hydroxy-3-phenacyloxindole is a unique chemical compound that has potential applications in various fields of science. Its synthesis is complex, but its unique chemical properties make it useful in the synthesis of various organic molecules. Studies have shown that this compound has antitumor, anti-inflammatory, and antioxidant properties, and may be useful in the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and its effects on the body.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-3-phenacyloxindole is a multi-step process that involves the reaction of oxindole with phenacyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of chemical reactions that include reduction, oxidation, and cyclization to obtain the final product. The synthesis of this compound requires expertise in organic chemistry and careful handling of the reagents.
Applications De Recherche Scientifique
3-Hydroxy-3-phenacyloxindole has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. This compound has also been found to be useful in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Propriétés
IUPAC Name |
3-hydroxy-3-phenacyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-16(20)12-8-4-5-9-13(12)17-15(16)19/h1-9,20H,10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOYMYKQUHGHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967754 | |
| Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-phenacyloxindole | |
CAS RN |
52552-33-7, 88730-73-8, 5322-12-3 | |
| Record name | 3-Hydroxy-3-phenacyloxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052552337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-3-hydroxy-3-(2-oxo-2-phenylethyl)-2H-indol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088730738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC169512 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



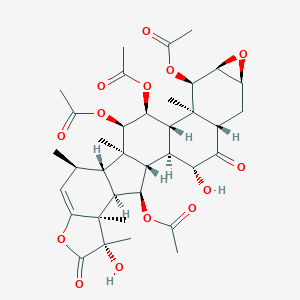
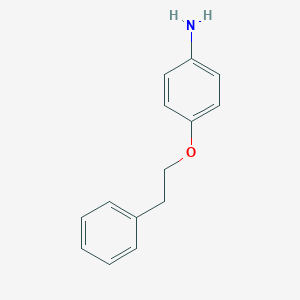
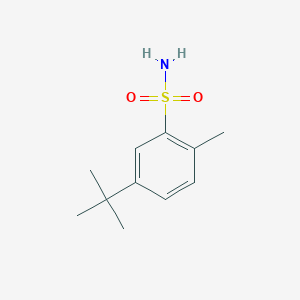
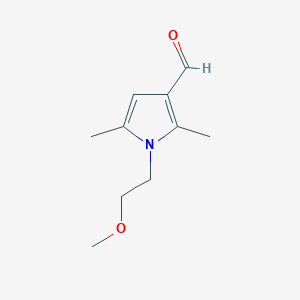
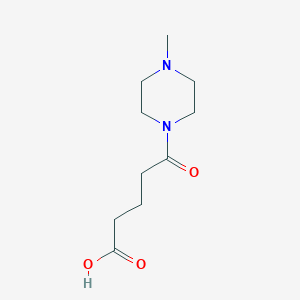
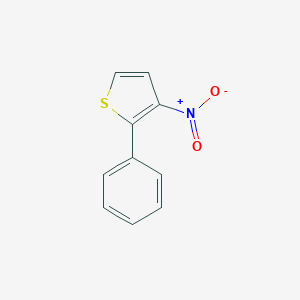
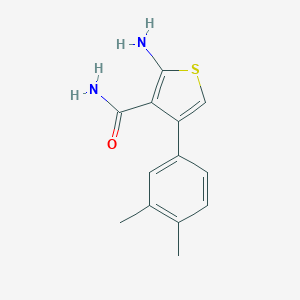
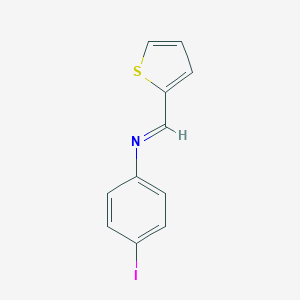
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
